molecular formula C10H11F4NO B11760104 (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11760104
M. Wt: 237.19 g/mol
InChI Key: HVTYNYQPFHRCSV-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a chemical compound of interest in advanced pharmaceutical and medicinal chemistry research. It features a benzylamine core structure substituted with a 3-fluoro group on the phenyl ring and a 2-trifluoromethoxy-ethyl chain on the nitrogen atom. The strategic incorporation of fluorine and the trifluoromethoxy group is a common practice in modern drug design. The trifluoromethoxy (-OCF3) group is a prominent structural motif found in numerous FDA-approved drugs, valued for its high electronegativity, lipophilicity, and metabolic stability, which can enhance a compound's ability to cross cell membranes and improve its bioavailability . Compounds with structural similarities to this compound, particularly those containing an N-benzyl moiety with fluorine and/or trifluoromethoxy substitutions, are frequently investigated as high-affinity ligands for central nervous system (CNS) targets . For instance, research into analogous compounds has shown potent activity as inhibitors of bioamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters are critical in regulating neurotransmission, and their modulation is a key area of study for various neurological and psychiatric disorders. The presence of both fluoro- and trifluoromethoxy substituents on the amine side chain in related compounds has also been explored in the development of potent inhibitors for targets like Cholesteryl Ester Transfer Protein (CETP), which is relevant for cardiovascular disease research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11F4NO/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

HVTYNYQPFHRCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCOC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1: Synthesis of 3-fluoro-benzyl bromide
Step 2: Alkylation of 2-trifluoromethoxy ethylamine with 3-fluoro-benzyl bromide.

Experimental Conditions

  • Catalyst: None required for simple alkylation.

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C.

  • Base: Triethylamine or K₂CO₃ to scavenge HBr.

Yield and Scalability

  • Yield: ~50–65% (based on analogous bromo-benzylamine syntheses).

  • Scalability: Suitable for industrial scale due to minimal purification steps.

Reductive Amination of 3-Fluoro-benzaldehyde

Reaction Scheme

Step 1: Condensation of 3-fluoro-benzaldehyde with 2-trifluoromethoxy ethylamine.
Step 2: Reduction of the imine intermediate using NaBH₄ or H₂/Pd-C.

Experimental Conditions

  • Reducing Agent: NaBH₄ in methanol (0–5°C) or catalytic hydrogenation (1–3 atm H₂).

  • Solvent: Methanol or ethanol.

Yield and Selectivity

  • Yield: 70–85% (higher than nucleophilic substitution due to milder conditions).

  • Byproducts: Minimal, with >90% selectivity for the secondary amine.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Step 1: Coupling of 3-fluoro-bromobenzene with 2-trifluoromethoxy ethylamine using Pd or Ni catalysts.

Catalytic System

  • Catalyst: Pd(OAc)₂/Xantphos or NiCl₂(dppf).

  • Ligand: BINAP or DavePhos for enhanced selectivity.

  • Base: Cs₂CO₃ in toluene at 100–120°C.

Performance Metrics

  • Yield: 60–75% (lower due to steric hindrance from trifluoromethoxy group).

  • Cost: High Pd catalyst expense limits industrial use.

Halogen-Cyano Exchange and Reduction

Reaction Pathway (Adapted from US20020082454A1)

Step 1: Halomethylation of trifluoromethoxybenzene to 4-halogenomethyl-1-trifluoromethoxybenzene.
Step 2: Halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.
Step 3: Reduction to amine using Ni catalyst.

Modifications for Target Compound

  • Replace trifluoromethoxybenzene with 3-fluoro-benzyl derivatives.

  • Use ZnCl₂ or AlCl₃ as Lewis acids for halomethylation.

Yield and Industrial Viability

  • Overall Yield: ~40% (improved to 55% with optimized nickel reduction).

  • Advantage: Avoids costly Pd catalysts, favoring large-scale production.

Comparative Analysis of Methods

Method Yield (%) Catalyst Cost Scalability Key Advantage
Nucleophilic Substitution50–65LowHighSimple protocol
Reductive Amination70–85ModerateModerateHigh selectivity
Buchwald-Hartwig60–75HighLowBroad substrate tolerance
Halogen-Cyano Exchange40–55Low (Ni)HighCost-effective for industry

Critical Considerations

Trifluoromethoxy Group Stability

  • The trifluoromethoxy moiety is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine serves as a lead compound in drug discovery due to its potential biological activities. Its structural similarities to other bioactive compounds suggest that it may exhibit significant pharmacological effects. For instance, compounds with similar fluorinated structures have shown antimicrobial and anticancer activities .

Research indicates that compounds containing trifluoromethyl groups often enhance biological activity due to their electron-withdrawing nature. Studies have demonstrated that this compound may influence enzyme mechanisms and cellular pathways, making it a valuable tool for studying various biological processes .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
(3-Fluoro-benzyl)-amineSimilar fluorobenzyl groupAntimicrobial
(4-Trifluoromethoxy-benzyl)-amineTrifluoromethoxy substitution at para positionAnticancer
(2-Trifluoromethyl-benzyl)-amineTrifluoromethyl group instead of trifluoromethoxyNeuropharmacological effects
(2-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amineDifferent alkyl chain lengthPotentially similar activities

Chemical Probes

The compound is also utilized as a chemical probe for studying enzyme mechanisms. Its unique structure allows researchers to investigate interactions with specific targets, providing insights into biochemical pathways and potential therapeutic targets .

Case Studies

  • Anticancer Activity Study
    A study evaluated the anticancer activity of this compound against various human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent. The compound was assessed using established protocols by the National Cancer Institute, demonstrating promising results in preclinical models .
  • Neuroprotective Effects
    Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The study highlighted its ability to mitigate oxidative stress and promote neuronal survival, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine , we compare it with structurally related amines featuring fluorinated benzyl groups and modified ethylamine chains. Key analogs include:

Compound Name Structural Features Physicochemical Properties Bioactivity/Applications References
(3-Fluoro-benzyl)-(2-methoxy-ethyl)-amine Replaces -OCF₃ with -OCH₃ on ethylamine Lower lipophilicity (logP ~1.8); higher polarity Intermediate in CNS-targeting drug synthesis
Cyclopropyl-(3-fluoro-benzyl)-amine Cyclopropyl group replaces trifluoromethoxy-ethyl chain Moderate solubility; reduced metabolic stability Antimicrobial agent precursor
N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-ethyl)amine Fluorine on ethyl chain; chlorinated benzyl groups High halogen content; logP ~3.2 Investigated for pesticidal activity
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine Trifluoromethyl (-CF₃) on phenyl ring; dimethylamine on ethyl chain Enhanced receptor binding affinity Serotonin receptor modulator
Benzenamine, 3-chloro-4-(2,2,2-trifluoroethoxy) Trifluoroethoxy group on aniline ring; chlorine substituent High thermal stability; logP ~3.4 Herbicide intermediate

Key Findings:

Metabolic Stability :
Trifluoromethoxy derivatives exhibit slower oxidative degradation than methoxy or cyclopropyl analogs due to the electron-withdrawing nature of -OCF₃, which impedes cytochrome P450-mediated metabolism .

Bioactivity Correlations: Compounds with trifluoromethyl (-CF₃) or trifluoroethoxy (-OCF₃) groups often show improved target binding in receptor-ligand systems.

Toxicity Considerations :
Halogenated analogs (e.g., N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-ethyl)amine ) may pose higher environmental persistence risks due to chlorine’s stability, whereas fluorinated compounds like This compound are less persistent but require detailed ecotoxicological assessments .

Biological Activity

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a fluorobenzyl group and a trifluoromethoxyethyl amine moiety, which contribute to its electronic characteristics, stability, and hydrophobicity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 3 Fluoro benzyl 2 trifluoromethoxy ethyl amine\text{ 3 Fluoro benzyl 2 trifluoromethoxy ethyl amine}
  • Fluorobenzyl Group : Enhances electronic properties and potential receptor interactions.
  • Trifluoromethoxy Group : Increases hydrophobicity and stability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethoxy group is known to improve metabolic stability and influence pharmacokinetics, while the fluorobenzyl moiety may enhance binding affinity to specific targets.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Effects : Some fluorinated amines have shown efficacy against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been identified as potential inhibitors in cancer therapy.
  • Neuropharmacological Effects : Fluorinated compounds can affect neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Inhibition Studies

Recent studies have focused on the inhibitory effects of related compounds on specific enzymes and receptors. For instance:

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound A17β-HSD30.37
Compound BIL-1R0.01
Compound CCOX-20.05

These findings suggest that structural modifications, such as the introduction of trifluoromethyl groups, can significantly enhance the biological activity of benzylamines.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on fluorinated benzylamines, indicating that:

  • The position of fluorine substitution (meta vs. para) affects binding affinity and selectivity.
  • The presence of the trifluoromethoxy group can lead to improved potency in enzyme inhibition assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine?

  • Answer: The synthesis typically involves nucleophilic substitution reactions. For example, a benzyl halide (e.g., 3-fluorobenzyl chloride) reacts with a trifluoromethoxy ethylamine derivative under anhydrous conditions (e.g., THF or DMF as solvents, nitrogen atmosphere). Similar compounds, such as Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine, are synthesized via this route, with yields optimized by controlling reaction time and temperature (60–80°C) . Oxidation-reduction steps using NaIO4 and RuCl3 are also employed in fluoroalkyl amine syntheses to introduce functional groups .

Q. How is the molecular structure of this compound characterized in academic studies?

  • Answer: Structural verification relies on techniques like <sup>1</sup>H/<sup>19</sup>F NMR, mass spectrometry, and X-ray crystallography. For instance, the InChI and SMILES notations (e.g., FC1=CC=CC(=C1)CNCCCOC(F)(F)F) are critical for database alignment and computational modeling . Chiral HPLC may be used to resolve enantiomers if stereochemical purity is a concern .

Q. What role does the trifluoromethoxy group play in the compound's physicochemical properties?

  • Answer: The trifluoromethoxy group enhances lipophilicity (logP) and metabolic stability, as observed in analogs like Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine. Fluorine atoms increase electron-withdrawing effects, influencing solubility and membrane permeability, which are critical for in vitro bioactivity assays .

Advanced Research Questions

Q. How can conflicting biological activity data for fluorinated amines in receptor binding studies be resolved?

  • Answer: Contradictions often arise from stereochemical impurities or assay interference. Methodological solutions include:

  • Chiral separation: Using chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers, as demonstrated in M7K derivatives .
  • Isotopic labeling: <sup>19</sup>F NMR or radiolabeled analogs (e.g., <sup>3</sup>H) to distinguish true binding from non-specific interactions .
  • Purity validation: LC-MS (>95% purity) to rule out byproduct interference .

Q. What strategies optimize reaction yields in the synthesis of fluorinated amines with trifluoromethoxy groups?

  • Answer: Key parameters include:

Factor Optimal Condition Reference
SolventAnhydrous THF or DMF
Temperature60–80°C (for nucleophilic substitution)
CatalystRuCl3 (for oxidation steps)
Reaction Time12–24 hours (monitored via TLC)
  • Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >80% .

Q. How does the position of fluorine substitution on the benzyl group affect biological activity?

  • Answer: Meta-fluorine (3-fluoro) substitution, as in this compound, often improves target affinity compared to ortho- or para-positions. For example, fluorinated analogs of M7K show higher binding to serotonin receptors when fluorine is in the meta position . Computational docking studies (e.g., AutoDock Vina) can predict steric and electronic effects of substituent placement .

Q. What analytical challenges arise in quantifying metabolic stability of trifluoromethoxy-containing amines?

  • Answer: The trifluoromethoxy group’s stability under physiological pH can lead to false-positive results in microsomal assays. Solutions include:

  • LC-MS/MS monitoring: Tracking degradation products like trifluoroacetic acid .
  • Isotope dilution: Using deuterated internal standards to improve quantification accuracy .

Data Contradiction Analysis

Q. Why do some studies report conflicting logP values for structurally similar fluorinated amines?

  • Answer: Variations arise from measurement methods (shake-flask vs. HPLC-derived logP) and solvent systems. For example, Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine has a logP of 2.8 (HPLC) vs. 3.1 (shake-flask) due to solvent partitioning differences . Standardized protocols (e.g., OECD Guidelines 117) are recommended for consistency .

Methodological Recommendations

  • Stereochemical Purity: Use chiral catalysts (e.g., BINAP-Pd complexes) during synthesis to avoid racemization .
  • Biological Assays: Include negative controls with fluorine-free analogs to isolate fluorine-specific effects .

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